3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione
Overview
Description
3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione is a type of anthraquinone . Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core . Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .
Synthesis Analysis
The three most important synthetic approaches for anthracene-9,10-dione production are: (i) oxidation of anthracene obtained from coal tar, (ii) Friedel-Crafts reaction between phthalic anhydride and benzene to produce obenzoylbenzoic acid, which is then cyclized to anthracene-9,10-dione; and (iii) Diels-Alder reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a common 9,10-dioxoanthracene core . The InChI code for this compound is 1S/C16H12O4/c1-19-12-8-7-11-13 (16 (12)20-2)15 (18)10-6-4-3-5-9 (10)14 (11)17/h3-8H,1-2H3 .Chemical Reactions Analysis
Anthraquinones and their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization . These reactions contribute to the production of a large variety of anthraquinone derivatives .Physical and Chemical Properties Analysis
The CAS Number of this compound is 10383-62-7 . Its molecular weight is 268.27 .Scientific Research Applications
Acid-Base Titration Indicator
3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione has been explored as a potential acid-base titration indicator. This compound, when synthesized in a water-alcohol solution, exhibits a distinct color change in response to pH variations. In acidic and neutral solutions, it appears colorless, while turning pink in basic solutions. This property is attributed to its intense violet light absorption and the red shift of absorption maximum upon alkali addition, making it useful for indicating the endpoint in titration of strong acids and bases (Pyrko, 2021).
Corrosion Inhibition
Research indicates that derivatives of this compound, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione, can act as effective corrosion inhibitors for mild steel in acidic environments. These compounds exhibit strong inhibitory properties against corrosion, likely due to the adsorption of inhibitor molecules on the steel surface, which follows the Langmuir isotherm model (Chafiq et al., 2020).
Anticancer and Antimalarial Activities
Certain derivatives of this compound have been synthesized and found to have significant anticancer and antimalarial activities. This includes compounds like 2,5,8-trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione, which displayed promising inhibition rates against leukemia cell viability and the Plasmodium falciparum strain (Hua et al., 2002).
Cytotoxic Properties
Aminoanthraquinones synthesized from this compound have demonstrated potent cytotoxicity against cancer cell lines. These compounds, such as 2-(butylamino)anthracene-1,4-dione, showed significant activity against breast and liver cancer cells, highlighting their potential in cancer treatment (Nor et al., 2013).
Electronic Properties
Studies have also delved into the electronic properties of this compound derivatives, focusing on their redox characteristics. These properties are crucial for applications in molecular electronics, where the compounds can potentially act as redox-active switches due to their ability to undergo reduction and oxidation processes (Seidel et al., 2013).
Mechanism of Action
Future Directions
The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . This suggests a promising future direction for the study and application of 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione and similar compounds.
Properties
IUPAC Name |
3-hydroxy-1,2-dimethoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-11(17)7-10-12(16(15)21-2)14(19)9-6-4-3-5-8(9)13(10)18/h3-7,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGBWHWYZSXFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726970 | |
Record name | 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10383-62-7 | |
Record name | 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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